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An In-depth Technical Guide to the Chemical Properties of 2-Hydroxythiobenzamide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract
2-Hydroxythiobenzamide (CAS: 7133-90-6), a sulfur analogue of salicylamide, is a

multifaceted organic compound of significant interest in medicinal chemistry, organic synthesis,

and analytical sciences.[1] Its unique chemical architecture, featuring a thioamide functional

group positioned ortho to a phenolic hydroxyl group, imparts a distinct profile of reactivity,

chelating ability, and biological potential. This guide provides a comprehensive exploration of its

core chemical properties, structural nuances, reactivity patterns, and synthetic utility, offering

field-proven insights for professionals engaged in advanced chemical research.

Structural Elucidation and Physicochemical Profile
2-Hydroxythiobenzamide, also known as 2-Hydroxybenzene-1-carbothioamide, possesses

the molecular formula C₇H₇NOS.[1][2][3] The molecule's functionality is dictated by the

interplay between the aromatic ring, the acidic hydroxyl group, and the versatile thioamide

moiety.

The thioamide functional group is a bioisostere of the more common amide group, but the

replacement of oxygen with sulfur introduces critical differences.[4] The carbon-sulfur double

bond (C=S) is longer and weaker than a carbon-oxygen double bond (C=O), and the sulfur
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atom is larger and more nucleophilic.[4] This modification results in a higher Highest Occupied

Molecular Orbital (HOMO) and lower Lowest Unoccupied Molecular Orbital (LUMO) compared

to its amide counterpart, rendering the thioamide more reactive towards both electrophiles and

nucleophiles.[5]

Tautomerism: The Thione-Thiol Equilibrium
A fundamental property of thioamides is their existence in a tautomeric equilibrium between the

thione form (containing the C=S bond) and the iminothiol form (containing the C=N-SH

functionality). For simple thioamides, the thione form is overwhelmingly dominant.[6] In 2-
Hydroxythiobenzamide, the ortho-hydroxyl group can form an intramolecular hydrogen bond

with the thioamide group, which can influence this equilibrium. While the thione form is

generally considered the major species, the potential for thiol tautomerization is a key factor in

its reactivity, particularly in reactions involving S-alkylation.

Caption: Thione-Iminothiol tautomeric equilibrium in 2-Hydroxythiobenzamide.

Physicochemical Data
The macroscopic properties of 2-Hydroxythiobenzamide are summarized below. Its

crystalline nature and storage requirements are typical for a stable, functionalized aromatic

compound.
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Property Value Source(s)

CAS Number 7133-90-6 [1][2][3]

Molecular Formula C₇H₇NOS [1][2][3]

Molecular Weight 153.2 g/mol [1][2][3]

Appearance
Off-white to cream crystalline

powder
[1]

Melting Point 119 °C [2]

Solubility

Low in water; soluble in

organic solvents like ethanol

and acetone.

[7] (by analogy with

salicylamide)

Storage Conditions Store at 0-8 °C [1]

Spectroscopic Signature
The structural features of 2-Hydroxythiobenzamide give rise to a distinct spectroscopic

profile, which is essential for its identification and characterization.

Infrared (IR) Spectroscopy: Key vibrational bands are expected for the O-H stretch (broad,

~3200-3400 cm⁻¹), N-H stretches of the primary thioamide (~3300 and ~3150 cm⁻¹),

aromatic C-H stretches (>3000 cm⁻¹), and aromatic C=C stretches (~1450-1600 cm⁻¹). The

C=S stretching vibration is typically found in the 850-1250 cm⁻¹ region and is often weaker

and less reliable than the C=O band of amides.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H-NMR: The spectrum would show complex multiplets for the four aromatic protons. The

chemical shifts are influenced by the electron-donating -OH group and the electron-

withdrawing -C(S)NH₂ group. A broad singlet for the phenolic -OH proton and two separate

broad signals for the diastereotopic -NH₂ protons would also be present.

¹³C-NMR: Distinct signals would appear for the seven carbon atoms: four for the aromatic

CH carbons, two for the aromatic quaternary carbons, and one for the thioamide carbon

(C=S), which typically resonates significantly downfield (~190-210 ppm).
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UV-Visible Spectroscopy: The electronic spectrum in a solvent like ethanol is expected to

show absorption bands corresponding to π → π* transitions of the aromatic system and n →

π* transitions associated with the thioamide group.[8]

Chemical Reactivity and Synthetic Transformations
The reactivity of 2-Hydroxythiobenzamide is governed by its three key structural components:

the thioamide group, the phenolic hydroxyl group, and the aromatic ring. The thioamide itself

has two primary reactive centers: the nucleophilic sulfur atom and the electrophilic carbon

atom.[9]

Metal Chelation
A defining characteristic of 2-Hydroxythiobenzamide is its ability to act as a potent bidentate

chelating agent for various metal ions.[1][10] The ortho positioning of the phenolic hydroxyl and

thioamide groups allows for the formation of stable five- or six-membered chelate rings with

metal centers. Depending on the metal and reaction conditions, coordination can occur through

the oxygen and sulfur atoms (O,S-chelation) or the nitrogen and sulfur atoms (N,S-chelation).

This property is the foundation for its use in analytical chemistry for detecting metal ions and in

the design of metal-based pharmaceuticals where chelation can enhance drug efficacy.[1][10]

Caption: Bidentate chelation of a generic metal ion (M²⁺) by 2-Hydroxythiobenzamide.

Reactions at the Thioamide Moiety
The thioamide group is a versatile synthon for a variety of chemical transformations.

Synthesis of Heterocycles: Thioamides are well-established precursors for the synthesis of

sulfur- and nitrogen-containing heterocycles.[4][5] Specifically, 2-Hydroxythiobenzamide is

a valuable reagent for preparing thiazole derivatives, which are common scaffolds in

pharmaceuticals.[11] The reaction with α-haloketones (Hantzsch thiazole synthesis) provides

a direct route to 2-(2-hydroxyphenyl)thiazoles.

Alkylation and Acylation: The nucleophilic sulfur atom can be readily alkylated with alkyl

halides. Acylation can occur at the nitrogen or sulfur atom, depending on the reagents and

conditions.
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Hydrolysis: While more stable than many other thiocarbonyl compounds, the thioamide can

be hydrolyzed back to the corresponding amide (2-hydroxybenzamide) under certain

conditions, such as in the presence of mercury salts.[12]

Synthesis of 2-Hydroxythiobenzamide
While numerous methods exist for thioamide synthesis, a common laboratory and industrial

approach involves the conversion of the corresponding nitrile. For instance, p-

hydroxythiobenzamide can be synthesized from p-cyanophenol by reacting it with a sulfur

source like sodium hydrosulfide or thiourea.[13][14] A similar strategy, starting from 2-

cyanophenol, can be employed for the synthesis of 2-Hydroxythiobenzamide.

Applications in Research and Drug Development
The unique chemical properties of 2-Hydroxythiobenzamide make it a valuable molecule in

several scientific domains.

Pharmaceutical and Medicinal Chemistry: It serves as a crucial intermediate in the synthesis

of more complex pharmaceutical agents.[1] The core structure is associated with a range of

biological activities, including potential antimicrobial (specifically antimycobacterial),

antifungal, and antiproliferative effects.[15][16][17] Its role as an isostere for the amide bond

in peptides can enhance proteolytic stability.[10]

Synthetic Chemistry: Beyond its role in drug synthesis, it is a versatile building block for

creating diverse heterocyclic systems and thiourea derivatives.[1]

Analytical Chemistry: Its strong chelating properties are leveraged in the development of

reagents and sensors for the colorimetric or fluorometric detection and quantification of metal

ions.[1]

Exemplary Experimental Protocol: Synthesis of a
Thiazole Derivative
This protocol illustrates the use of 2-Hydroxythiobenzamide as a synthon in a classic

Hantzsch thiazole synthesis. The causality behind the steps is to facilitate the nucleophilic

attack of the thioamide sulfur on the electrophilic ketone, followed by intramolecular cyclization

and dehydration.
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Objective: To synthesize 2-(2-hydroxyphenyl)-4-phenylthiazole.

Materials:

2-Hydroxythiobenzamide

2-Bromoacetophenone (α-haloketone)

Ethanol (solvent)

Sodium bicarbonate (base)

Procedure:

Dissolution: Dissolve 2-Hydroxythiobenzamide (1.0 eq.) in anhydrous ethanol in a round-

bottom flask equipped with a magnetic stirrer and reflux condenser.

Reagent Addition: Add 2-bromoacetophenone (1.05 eq.) to the solution. The slight excess

ensures complete consumption of the starting thioamide.

Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer

Chromatography (TLC). The reaction typically proceeds over 2-4 hours.

Neutralization & Precipitation: After cooling to room temperature, add a saturated aqueous

solution of sodium bicarbonate to neutralize the hydrobromic acid byproduct, which will

cause the thiazole product to precipitate.

Isolation: Collect the solid product by vacuum filtration.

Purification: Wash the crude product with cold water and then a minimal amount of cold

ethanol to remove unreacted starting materials. Recrystallize from a suitable solvent system

(e.g., ethanol/water) to obtain the pure 2-(2-hydroxyphenyl)-4-phenylthiazole.

Characterization: Confirm the structure of the final product using NMR, IR, and Mass

Spectrometry.
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Caption: Experimental workflow for Hantzsch thiazole synthesis.
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Conclusion
2-Hydroxythiobenzamide is more than a simple structural analogue; it is a highly

functionalized and reactive molecule with demonstrated utility. Its properties, rooted in the

synergistic effects of its phenolic and thioamide groups, provide a rich platform for innovation.

For researchers in drug discovery, its potential as a bioactive scaffold and a metal-chelating

pharmacophore is significant. For synthetic chemists, its predictable reactivity offers a reliable

entry point into complex heterocyclic systems. A thorough understanding of its fundamental

chemical properties, as outlined in this guide, is paramount to unlocking its full potential in

advanced scientific applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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